molecular formula C25H30N2O4 B11314314 6-ethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11314314
M. Wt: 422.5 g/mol
InChI Key: OQYLHCPDAWYRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can be achieved through a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with ethyl chloroformate followed by ammonia.

    Attachment of the Piperidine and Furan Moieties: The final step involves the attachment of the piperidine and furan moieties through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with 2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperidine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group in the chromene core.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the chromene and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the furan ring can lead to the formation of furanones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its chromene core, which is known for various biological activities.

    Pharmacology: It can be studied for its interactions with biological targets, including enzymes and receptors.

    Biochemistry: The compound can be used as a probe to study biochemical pathways and mechanisms.

    Industrial Chemistry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is likely to involve multiple molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to and modulate the activity of certain receptors, leading to therapeutic effects.

    Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The presence of both furan and piperidine moieties, along with the chromene core, makes this compound structurally unique.

    Biological Activity: The combination of these functional groups may result in unique biological activities not observed in simpler analogs.

Properties

Molecular Formula

C25H30N2O4

Molecular Weight

422.5 g/mol

IUPAC Name

6-ethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H30N2O4/c1-4-18-6-8-22-19(13-18)21(28)14-24(31-22)25(29)26-15-20(23-7-5-17(3)30-23)27-11-9-16(2)10-12-27/h5-8,13-14,16,20H,4,9-12,15H2,1-3H3,(H,26,29)

InChI Key

OQYLHCPDAWYRPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(O3)C)N4CCC(CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.